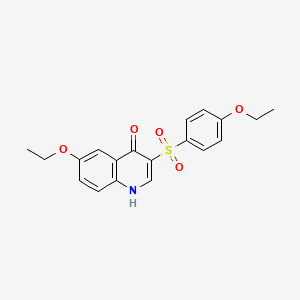![molecular formula C18H17ClN4O B2650095 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide CAS No. 1181486-65-6](/img/structure/B2650095.png)
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives, such as “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide”, are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . They have been studied extensively for their diverse applications in areas such as technology, medicine, and agriculture .
Applications De Recherche Scientifique
Polymer Synthesis and Material Science
Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups were prepared from a new monomer derived from similar chemical structures. These synthesized polymers, with intrinsic viscosities ranging from 0.33 to 0.53 dL/g, were found to be soluble in various organic solvents. They exhibited no glass transition temperatures before degradation, with the polyamides and polyimides showing a 5% weight loss temperature of approximately 420°C and 470°C, respectively. These materials did not undergo any thermal transitions, such as degradation or crosslinking, up to 440°C, indicating their potential for high-temperature applications in materials science (S. Kim et al., 2016).
Heterocyclic Chemistry and Synthesis
Research on the synthesis of heterocyclic compounds based on pyrazole derivatives reveals their versatility as building blocks in organic synthesis. For instance, studies involving the synthesis of various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines highlight the structural diversity attainable through different synthetic routes. These compounds have potential applications in the development of new materials, ligands for catalysis, and organic electronic devices (J. Quiroga et al., 1999).
Antimicrobial Research
Pyrazole derivatives have been evaluated for their antimicrobial properties. For example, a series of (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones were synthesized and tested for their antimicrobial activity. These compounds exhibited a moderate degree of potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as templates for the development of new antimicrobial agents (E. Sharshira & N. M. Hamada, 2012).
Drug Discovery and Molecular Docking
Molecular docking studies of pyrazole derivatives, particularly focusing on their interaction with cannabinoid receptors, have provided insights into the structural requirements for receptor affinity. Such research aids in the rational design of compounds with potential therapeutic applications, including the development of new drugs targeting cannabinoid receptors for various medical conditions (R. Lan et al., 1999).
Propriétés
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-5-7-17(8-6-15)23-12-13(11-21-23)9-14(10-20)18(24)22-16-3-1-2-4-16/h5-9,11-12,16H,1-4H2,(H,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYDGMWTCNHYNP-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
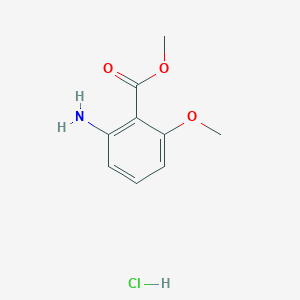
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)
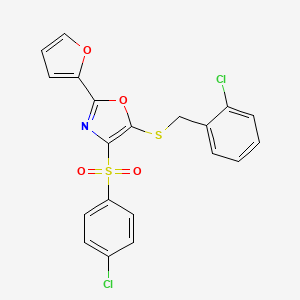
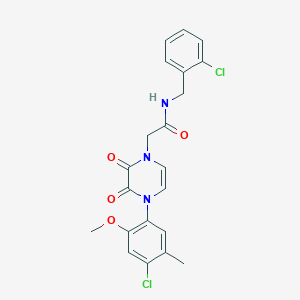
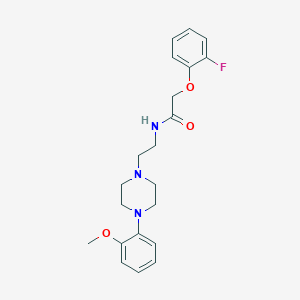
![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)
![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
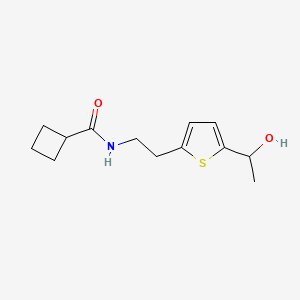
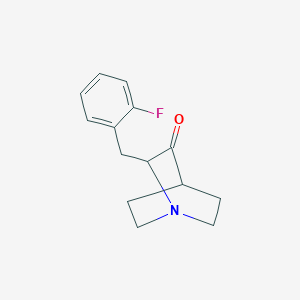
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650029.png)
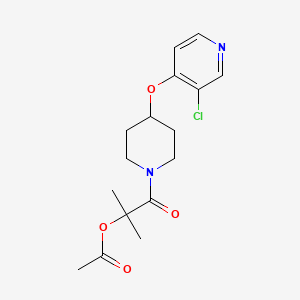
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)
